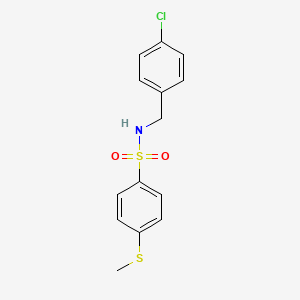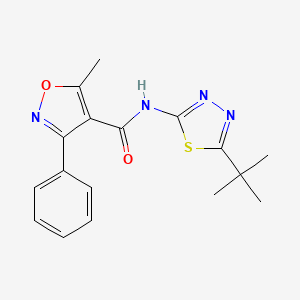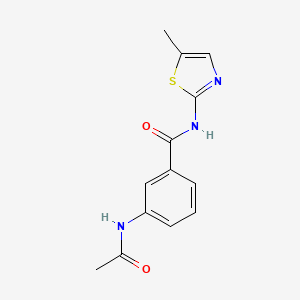![molecular formula C19H21ClN2O2 B5745320 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5745320.png)
2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. It is a member of the class of drugs known as protein kinase inhibitors, which have been developed to target specific enzymes involved in various cellular processes. TAK-659 has shown promise in the treatment of hematological malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide works by inhibiting specific protein kinases, including BTK, ITK, and JAK3, which play critical roles in various cellular processes. By inhibiting these enzymes, 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide can disrupt the signaling pathways that drive disease progression, leading to cell death or decreased inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide depend on the specific disease being targeted. In hematological malignancies, 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In autoimmune diseases, 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide can decrease inflammation and prevent immune cells from attacking healthy tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of specific pathways. However, one limitation is that 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide may have off-target effects on other enzymes, leading to unintended consequences.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide. One area of interest is the development of combination therapies that include 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, as this may enhance its efficacy in certain diseases. Another potential direction is the investigation of 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide in other diseases, such as solid tumors or viral infections. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, which will be critical for its eventual use in clinical settings.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with morpholine to form 4-(4-chlorophenyl)morpholine. This intermediate is then reacted with 4-(bromomethyl)phenylacetic acid to form 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has shown efficacy in the treatment of several hematological malignancies, including B-cell lymphomas and leukemias. 2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, due to its ability to inhibit specific protein kinases involved in immune cell signaling pathways.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-5-1-15(2-6-17)13-19(23)21-18-7-3-16(4-8-18)14-22-9-11-24-12-10-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWMLDJTQWRVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
![1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)

![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5745284.png)


![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)
![1,3-benzodioxole-5-carbaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5745334.png)